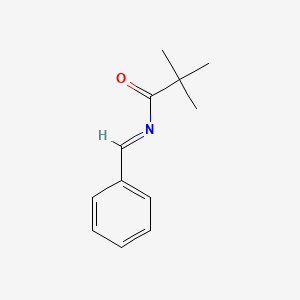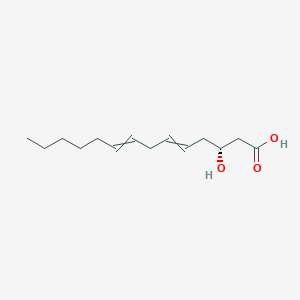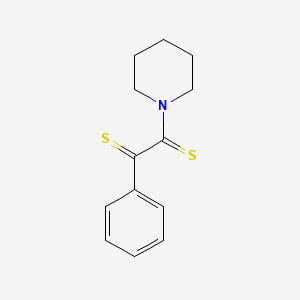
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione is an organic compound with a unique structure that includes a phenyl group, a piperidine ring, and a dithione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione typically involves the reaction of 1-phenyl-2-(piperidin-1-yl)ethanone with sulfur sources under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dithione moiety into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing functional groups.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione involves its interaction with molecular targets such as enzymes and receptors. The dithione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione
- 1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione
Comparison: 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione is unique due to the presence of the dithione moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dithione group allows for specific interactions with sulfur-sensitive biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
501012-82-4 |
|---|---|
Formule moléculaire |
C13H15NS2 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
1-phenyl-2-piperidin-1-ylethane-1,2-dithione |
InChI |
InChI=1S/C13H15NS2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 |
Clé InChI |
XVCWGBMJJCKKQD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=S)C(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)
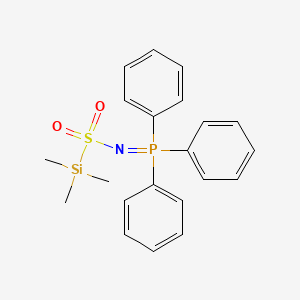
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
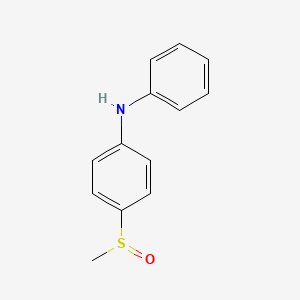
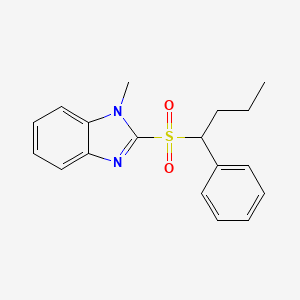
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
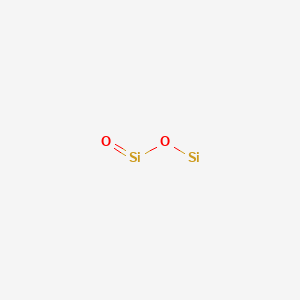
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
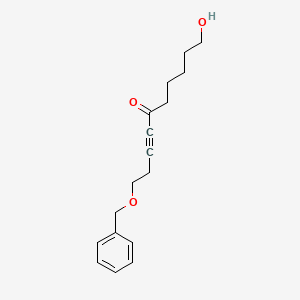
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
